2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
The synthesis of 2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through a cyclization process to form the benzimidazole ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new products.
Scientific Research Applications
2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating various diseases and conditions.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells.
Comparison with Similar Compounds
2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, which has a similar structure but lacks the 1-hexen-2-yl substituent.
2-Substituted Benzimidazoles: Compounds with different substituents at the 2-position, which may exhibit different biological activities and properties.
1H-Benzimidazole Derivatives: Compounds with various functional groups attached to the benzimidazole ring, which can influence their reactivity and applications.
The uniqueness of this compound lies in its specific substituent, which can impart distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
CAS No. |
13786-50-0 |
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Molecular Formula |
C13H16N2 |
Molecular Weight |
200.285 |
IUPAC Name |
2-hex-1-en-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-3-4-7-10(2)13-14-11-8-5-6-9-12(11)15-13/h5-6,8-9H,2-4,7H2,1H3,(H,14,15) |
InChI Key |
IYKYCJFKOFYGKI-UHFFFAOYSA-N |
SMILES |
CCCCC(=C)C1=NC2=CC=CC=C2N1 |
Synonyms |
Benzimidazole, 2-(1-butylvinyl)- (8CI) |
Origin of Product |
United States |
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